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Compound of Interest

Compound Name: kb-NB142-70

Cat. No.: B608308 Get Quote

In the landscape of protein kinase D (PKD) inhibitors, both kb-NB142-70 and CID755673 have

emerged as significant small molecules for researchers in oncology, cell biology, and drug

discovery. This guide provides an objective comparison of their potency and selectivity,

supported by experimental data, to aid researchers in selecting the appropriate tool for their

studies.

Potency and Selectivity: A Head-to-Head
Comparison
kb-NB142-70, a structural analog of CID755673, demonstrates a marked improvement in

potency against all three PKD isoforms.[1] Experimental data consistently shows that kb-
NB142-70 possesses significantly lower half-maximal inhibitory concentrations (IC50)

compared to its predecessor, CID755673.
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Compound
PKD1 IC50

(nM)

PKD2 IC50

(nM)

PKD3 IC50

(nM)

Selectivity

Profile

kb-NB142-70 28.3[2][3][4] 58.7[2][3][4] 53.2[2][3][4]

A selective PKD

inhibitor with 2-

to 6-fold

improved

selectivity over

CID755673.[1]

CID755673
180[5] or 182[1]

[6][7]
280[5][7][8] 227[5][7][8]

Approximately

200-fold more

selective for PKD

over other

CAMKs.[5]

Shows selectivity

against various

other kinases

including PKC

isoforms, AKT,

PLK1, and CAK.

[1][7]

Experimental Methodologies
The determination of the inhibitory activity of these compounds relies on robust and

reproducible experimental protocols. A commonly cited method is the radiometric kinase assay.

Radiometric Kinase Assay Protocol
This assay quantifies the enzymatic activity of PKD isoforms by measuring the incorporation of

a radiolabeled phosphate group onto a substrate peptide.

Reaction Setup: A reaction mixture is prepared in a kinase buffer (e.g., 50 mM Tris-HCl, pH

7.5, 4 mM MgCl2, 10 mM β-mercaptoethanol).[5]

Component Addition: The following components are added to the buffer:
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0.5 µCi of [γ-³²P]ATP[5]

20 µM non-radiolabeled ATP[5]

50 ng of purified recombinant human PKD enzyme (PKD1, PKD2, or PKD3)[5]

2.5 µg of a suitable substrate, such as Syntide-2[5]

Varying concentrations of the inhibitor compound (kb-NB142-70 or CID755673).

Incubation: The reaction is incubated under conditions that ensure the initial rate of reaction

is within the linear kinetic range.[5]

Termination and Washing: The reaction is stopped, and the mixture is transferred to filter

papers. These filters are then washed multiple times (e.g., three times in 0.5% phosphoric

acid) to remove unincorporated [γ-³²P]ATP.[5]

Quantification: The filter papers are air-dried, and the amount of incorporated radioactivity is

measured using a scintillation counter.[5]

Data Analysis: The IC50 values are calculated from the concentration-response curves,

representing the concentration of the inhibitor required to reduce the kinase activity by 50%.

Visualizing the Mechanism of Action
Both kb-NB142-70 and CID755673 exert their effects by inhibiting the protein kinase D

signaling pathway. This pathway is crucial for various cellular processes, including cell

proliferation, migration, and invasion, particularly in cancer cells.[1][6] The diagram below

illustrates the central role of PKD and the point of inhibition by these small molecules.
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Caption: Inhibition of the PKD signaling pathway by kb-NB142-70 and CID755673.

Summary
For researchers requiring a highly potent inhibitor of PKD, kb-NB142-70 is the superior choice,

offering a significant increase in inhibitory activity against all PKD isoforms compared to

CID755673.[3][4] While both compounds exhibit good selectivity for the PKD family over other

kinases, kb-NB142-70 also shows a modest improvement in this regard.[1] The choice

between these two inhibitors will ultimately depend on the specific experimental context and

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b608308?utm_src=pdf-body-img
https://www.benchchem.com/product/b608308?utm_src=pdf-body
https://www.benchchem.com/product/b608308?utm_src=pdf-body
https://www.tocris.com/products/kb-nb-142-70_3962
https://www.rndsystems.com/products/kb-nb-142-70_3962
https://www.benchchem.com/product/b608308?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8263921/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608308?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


the required degree of potency. Both compounds have been instrumental in elucidating the role

of PKD in various cellular functions and disease models.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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